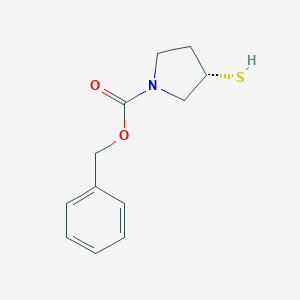
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as S-3-Benzylpyrrolidine-1-thiocarboxylate and has a molecular formula of C12H15NO2S. The synthesis of this compound is of great interest to chemists, and its mechanism of action has been studied to understand its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. By inhibiting these enzymes, Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate in lab experiments is its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes or receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate. One area of research is to further understand its mechanism of action and identify its molecular targets. Another area of research is to optimize its chemical structure to improve its potency and selectivity. Additionally, this compound can be studied for its potential applications in other areas such as cancer research and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate involves the reaction of 3-pyrrolidinethiol with benzyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use as a drug lead compound due to its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWUCSKOHVJSO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1S)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536889 |
Source


|
| Record name | Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
CAS RN |
130516-23-3 |
Source


|
| Record name | Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

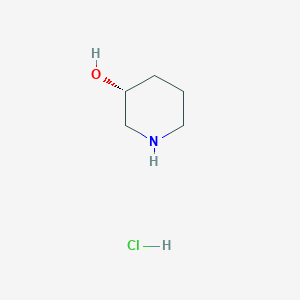
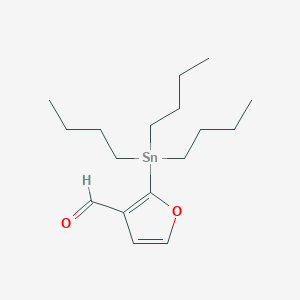
![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)
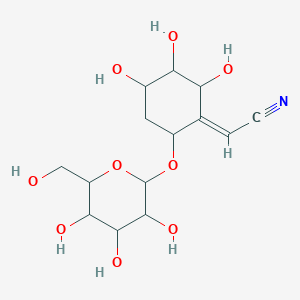
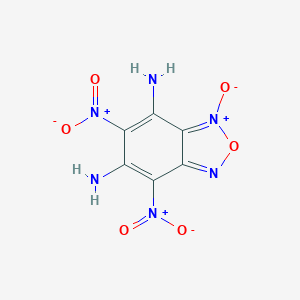
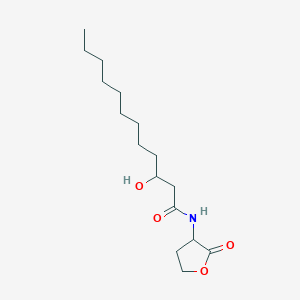
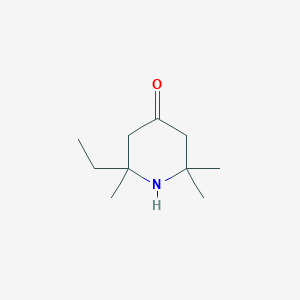
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)



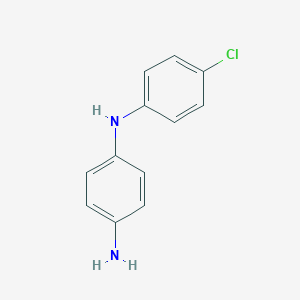

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)